molecular formula C19H23N3O5S2 B2478704 N-{2-[5-(2-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 923211-50-1

N-{2-[5-(2-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2478704
CAS No.: 923211-50-1
M. Wt: 437.53
InChI Key: LUCOZOCCMPSAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[5-(2-Ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a 2-ethoxyphenyl group at position 5 and dual methanesulfonamide moieties at positions 1 and 2. This compound’s structure is characterized by its sulfonamide functional groups, which are known to enhance binding affinity to biological targets such as enzymes or viral proteins.

Properties

IUPAC Name

N-[2-[3-(2-ethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-4-27-19-12-8-6-10-15(19)18-13-17(20-22(18)29(3,25)26)14-9-5-7-11-16(14)21-28(2,23)24/h5-12,18,21H,4,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCOZOCCMPSAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=CC=C3NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[5-(2-ethoxyphenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has gained attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a unique molecular structure that includes:

  • Dihydropyrazole moiety : Contributes to its biological activity.
  • Methanesulfonamide group : Enhances solubility and bioavailability.
  • Ethoxyphenyl group : Potentially increases lipophilicity.
PropertyValue
Molecular FormulaC19H23N3O5S2
Molecular Weight437.53 g/mol
CAS Number923211-50-1
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the pyrazole ring : Through the reaction of hydrazine with a β-keto ester.
  • Sulfonylation : Using methanesulfonyl chloride to introduce the sulfonamide group.
  • Nucleophilic substitution : To attach the ethoxyphenyl group via aromatic substitution reactions.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies : The compound showed cytotoxic effects against various cancer cell lines including breast (MCF-7), cervical (SiHa), and prostate (PC-3) with IC50 values indicating selective potency against cancer cells while sparing normal cells .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory activity:

  • Mechanism : It may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
  • Experimental results : In vivo studies showed reduced paw edema in carrageenan-induced models, suggesting potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that similar pyrazole derivatives possess antimicrobial properties:

  • In vitro assays : These compounds have been tested against various bacterial strains, showing promising results in inhibiting bacterial growth .

The biological effects of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing it to inhibit enzymes involved in disease pathways.
  • Receptor Interaction : The compound may bind to receptors involved in inflammation and cancer progression, modulating their activity.

Study 1: Anticancer Activity Evaluation

In a study evaluating various pyrazole derivatives, this compound was found to have an IC50 value of 3.60 µM against SiHa cells, indicating strong anticancer potential compared to other derivatives tested .

Study 2: Anti-inflammatory Assessment

A series of experiments demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects in animal models. The reduction in edema was comparable to established anti-inflammatory drugs at similar dosages .

Comparison with Similar Compounds

Key Observations :

  • Dual vs. Single Sulfonamide Groups : The target compound’s dual methanesulfonamide groups may enhance hydrogen bonding and electrostatic interactions with biological targets compared to analogs with single sulfonamides .
  • Acyl Modifications : Propionyl () and isobutyryl () groups introduce bulkier aliphatic chains, which may sterically hinder target binding compared to the methanesulfonyl group.

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The 2-ethoxyphenyl group in the target compound (logP ~3.2 predicted) offers balanced lipophilicity compared to the more polar 3-nitrophenyl analog (logP ~2.5) and the more hydrophobic 2-methylphenyl derivative (logP ~3.8) .
  • Solubility : Dual sulfonamide groups may improve aqueous solubility relative to acylated analogs (e.g., isobutyryl in ), which are more lipophilic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.